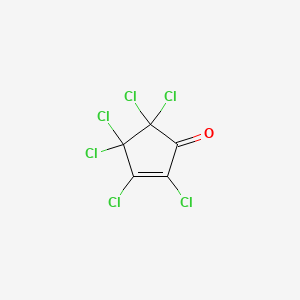
4-((4-Methoxyphenyl)sulfonyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl 4-methoxyphenyl sulfone: is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-biphenyl]-4-yl 4-methoxyphenyl sulfone typically involves the reaction of [1,1’-biphenyl]-4-yl sulfonyl chloride with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of [1,1’-biphenyl]-4-yl 4-methoxyphenyl sulfone may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the solubility of the reactants and products. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl 4-methoxyphenyl sulfone can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form sulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid, sulfuric acid, halogens, acetic acid, and chloroform as solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-yl 4-methoxyphenyl sulfone can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: [1,1’-Biphenyl]-4-yl 4-methoxyphenyl sulfone may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Polymer Production: The compound can be used as a monomer or additive in the production of high-performance polymers with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of [1,1’-biphenyl]-4-yl 4-methoxyphenyl sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-4-yl sulfone
- [1,1’-Biphenyl]-4-yl 4-chlorophenyl sulfone
- [1,1’-Biphenyl]-4-yl 4-nitrophenyl sulfone
Comparison:
- [1,1’-Biphenyl]-4-yl sulfone: Lacks the methoxy group, resulting in different electronic properties and reactivity.
- [1,1’-Biphenyl]-4-yl 4-chlorophenyl sulfone: Contains a chlorine atom, which can influence the compound’s reactivity and potential applications in medicinal chemistry.
- [1,1’-Biphenyl]-4-yl 4-nitrophenyl sulfone: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity, making it useful in different chemical reactions and applications.
Eigenschaften
CAS-Nummer |
108409-60-5 |
|---|---|
Molekularformel |
C19H16O3S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-4-phenylbenzene |
InChI |
InChI=1S/C19H16O3S/c1-22-17-9-13-19(14-10-17)23(20,21)18-11-7-16(8-12-18)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI-Schlüssel |
WTWXIOPOGRTSCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


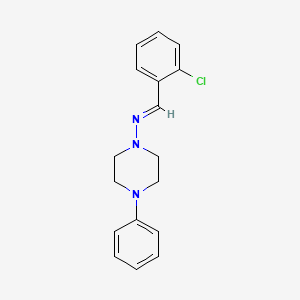
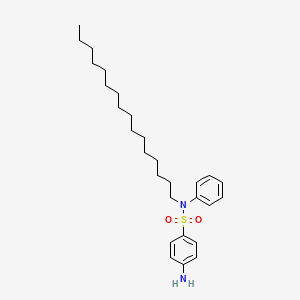

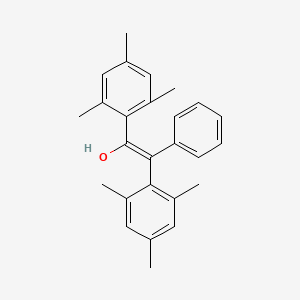

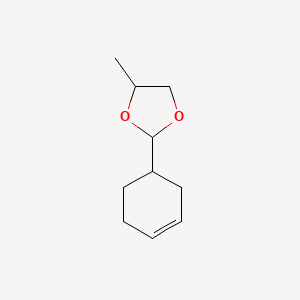
![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962491.png)


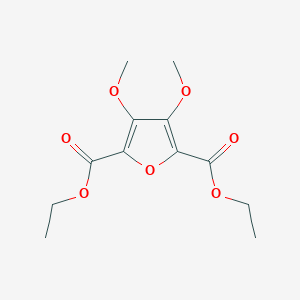

![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
